Product packaging for 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol(Cat. No.:CAS No. 70702-66-8)

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol

Cat. No.: B12918177
CAS No.: 70702-66-8
M. Wt: 153.22 g/mol
InChI Key: OYUVJLIWMSPSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrrole-Containing Scaffolds in Modern Chemical Research

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. scispace.comscitechnol.com This structural motif is present in a wide variety of natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities. nih.gov Pyrrole derivatives are known to possess anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. nih.govresearchgate.net

The versatility of the pyrrole core allows for the introduction of various pharmacophores, leading to the development of highly active and selective therapeutic agents. nih.gov For instance, the substitution pattern on the pyrrole ring can be fine-tuned to modulate the biological activity and pharmacokinetic properties of the molecule. nih.gov In materials science, pyrrole-based polymers are valued for their conducting properties, finding applications in the development of electronic devices and sensors. scispace.com The inherent reactivity of the pyrrole ring also makes it a valuable intermediate in the synthesis of more complex heterocyclic systems and natural product analogues. scispace.com

Contextualization of Substituted Butan-1-ol Derivatives in Organic Synthesis

Substituted butan-1-ol derivatives are important intermediates and building blocks in organic synthesis. The hydroxyl group of the butanol moiety can be readily transformed into other functional groups, such as halides, esters, and ethers, providing a handle for further chemical modifications. The carbon chain of the butanol can also be extended or modified, allowing for the construction of more complex molecular architectures.

The versatility of substituted butan-1-ols makes them valuable in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances. For example, the chirality of certain substituted butan-1-ols can be exploited in asymmetric synthesis to produce enantiomerically pure compounds.

Research Trajectory and Importance of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol as a Model Compound and Intermediate

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a significant potential as both a model compound and a synthetic intermediate. The molecule combines the biologically relevant 1-methyl-1H-pyrrol-3-yl moiety with a butan-1-ol side chain, making it an interesting target for synthetic exploration and biological evaluation.

A plausible synthetic route to this compound would likely involve the acylation of 1-methylpyrrole (B46729) to produce the corresponding ketone, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one. This intermediate could then be reduced to the desired secondary alcohol. One common method for such an acylation is the Friedel-Crafts reaction, although other methods for the synthesis of 3-acylpyrroles are also known. nih.gov The subsequent reduction of the ketone could be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The importance of this compound as a synthetic intermediate lies in the reactivity of its hydroxyl group. This functional group can serve as a point of attachment for other molecular fragments, allowing for the construction of more complex pyrrole-containing compounds. For example, the alcohol could be converted to a leaving group, such as a tosylate or a halide, which could then be displaced by a nucleophile in an S(_N)2 reaction. Alternatively, the alcohol could be oxidized to the corresponding ketone, providing another avenue for functionalization.

As a model compound, this compound could be used to study the influence of the 1-methyl-1H-pyrrol-3-yl group on the reactivity of the butan-1-ol side chain, and vice versa. Such studies could provide valuable insights into the electronic and steric effects of the pyrrole ring, which could be applied to the design of new pyrrole-based molecules with specific properties.

Below is a table summarizing potential synthetic precursors and reaction types relevant to the synthesis of this compound.

Precursor 1Precursor 2Reaction TypeIntermediate/Product
1-MethylpyrroleButyryl chlorideFriedel-Crafts Acylation1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one
1-(1-Methyl-1H-pyrrol-3-yl)butan-1-oneSodium borohydrideReductionThis compound

Further research into the synthesis, properties, and applications of this compound is warranted to fully elucidate its potential in organic chemistry and related fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B12918177 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol CAS No. 70702-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70702-66-8

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)butan-1-ol

InChI

InChI=1S/C9H15NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7,9,11H,3-4H2,1-2H3

InChI Key

OYUVJLIWMSPSIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CN(C=C1)C)O

Origin of Product

United States

Synthetic Methodologies for 1 1 Methyl 1h Pyrrol 3 Yl Butan 1 Ol and Analogues

Strategies for Pyrrole (B145914) Ring Formation and Functionalization

The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological and material science applications. uctm.edu Consequently, numerous synthetic methods have been developed for its construction.

Cyclization Reactions for Pyrrole Core Construction (e.g., Paal-Knorr Synthesis, Hantzsch Synthesis)

Paal-Knorr Synthesis: This classical and widely used method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org For the synthesis of N-substituted pyrroles, such as 1-methyl-1H-pyrrole, a primary amine (in this case, methylamine) is used. The versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted pyrroles by varying the substituents on the 1,4-dicarbonyl starting material. wikipedia.org

Hantzsch Synthesis: The Hantzsch pyrrole synthesis is another fundamental method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles. wikipedia.orgnih.gov By selecting the appropriate starting materials, one can control the substitution pattern on the resulting pyrrole ring. For instance, extensions of the Hantzsch synthesis can be employed to obtain various 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acid esters. cdnsciencepub.com

Synthesis MethodReactantsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine (e.g., methylamine)Versatile, suitable for N-substituted pyrroles, neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org
Hantzsch Synthesis β-Ketoester, Primary amine, α-HaloketoneYields polysubstituted pyrroles, allows for control of substitution pattern. wikipedia.org

Multicomponent Reactions in Pyrrole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. bohrium.comorientjchem.org Several MCRs have been developed for the synthesis of pyrrole derivatives. semanticscholar.org These reactions often exhibit high atom economy and procedural simplicity. For example, a one-pot, three-component reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of highly substituted pyrroles. orientjchem.org The diversity of accessible pyrrole structures can be readily expanded by varying the individual components in the reaction.

Metal-Catalyzed Approaches for Pyrrole Ring Assembly

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including pyrroles. These methods often proceed under mild conditions and exhibit high chemo- and regioselectivity. Various metals, including palladium, copper, gold, and iron, have been employed to catalyze the formation of the pyrrole ring through different mechanistic pathways, such as C-H activation and cross-coupling reactions. nih.govdmaiti.com For instance, metal-catalyzed C-H functionalization allows for the direct formation of C-C or C-N bonds on a pre-existing hydrocarbon skeleton, providing a streamlined approach to substituted pyrroles. nih.gov

Oxidative and Reductive Methodologies in Pyrrole Synthesis

Oxidative and reductive methods play a crucial role in both the synthesis and functionalization of pyrroles. Controlled oxidation of certain pyrrole precursors can lead to the formation of functionalized γ-lactams, which are valuable synthetic intermediates. acs.org However, the oxidation of the pyrrole ring itself can be challenging as it often leads to polymerization. acs.org Reductive methods are also employed, for instance, in the synthesis of N-alkylpyrroles through the intermolecular redox amination of 3-pyrroline, which avoids the need for external reducing agents.

Sustainable and Green Chemistry Innovations in Pyrrole Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of pyrrole synthesis, this has led to the exploration of green chemistry approaches. For instance, the Paal-Knorr reaction has been adapted to be performed without solvents and catalysts, using commercially available starting materials, which significantly reduces the environmental impact. acs.org The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reaction times and improve yields in pyrrole synthesis. mdpi.com Furthermore, mechanochemical methods, where reactions are induced by mechanical force in a ball mill, have been successfully applied to the Paal-Knorr synthesis, offering a solvent-free and efficient route to N-substituted pyrroles.

Selective Introduction and Functionalization of the Butan-1-ol Side Chain

Once the 1-methyl-1H-pyrrole core is synthesized, the next critical step is the introduction of the butan-1-ol side chain at the C3 position. This can be achieved through a two-step sequence involving acylation followed by reduction, or through direct alkylation with a suitable four-carbon building block.

A common and effective method for introducing a carbonyl group onto the pyrrole ring is the Friedel-Crafts acylation. The reaction of 1-methyl-1H-pyrrole with butanoyl chloride in the presence of a Lewis acid catalyst would be expected to yield 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one. The regioselectivity of this reaction can be influenced by the reaction conditions and the choice of Lewis acid.

Subsequently, the ketone intermediate, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one, can be reduced to the target alcohol, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-ol. This reduction can be readily accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

An alternative approach involves the use of organometallic reagents. For instance, the Vilsmeier-Haack reaction on 1-methylpyrrole (B46729) can produce 1-methyl-1H-pyrrole-3-carbaldehyde. This aldehyde can then be reacted with a Grignard reagent, such as propylmagnesium bromide, to form the desired secondary alcohol, this compound, after an aqueous workup. wikipedia.org

Functionalization StepReagents and MethodIntermediate/Product
Acylation 1-Methyl-1H-pyrrole + Butanoyl chloride + Lewis Acid (Friedel-Crafts)1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one
Reduction 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one + NaBH₄ or LiAlH₄This compound
Formylation 1-Methyl-1H-pyrrole (Vilsmeier-Haack)1-Methyl-1H-pyrrole-3-carbaldehyde
Grignard Addition 1-Methyl-1H-pyrrole-3-carbaldehyde + Propylmagnesium bromideThis compound

Regioselective Attachment of Alcohol Moieties to Pyrrole Derivatives

A primary challenge in the synthesis of 3-substituted pyrroles is controlling the regioselectivity of electrophilic substitution, which typically favors the 2- and 5-positions. To achieve substitution at the 3-position, as required for this compound, several strategies have been developed.

One effective method involves the use of a directing group on the pyrrole nitrogen. The acylation of 1-(phenylsulfonyl)pyrrole, for instance, has been shown to proceed with high regioselectivity at the 3-position when using aluminum chloride as a catalyst. This approach allows for the introduction of a butanoyl group, which can subsequently be reduced to the desired butan-1-ol. The phenylsulfonyl group can then be removed under mild alkaline hydrolysis. While this method is effective for N-H or other N-substituted pyrroles, the direct 3-acylation of N-methylpyrrole is more challenging due to competing reactions at the 2- and 5-positions.

A more direct route to N-methyl-3-acylpyrroles has been developed via a one-pot multicomponent reaction. nih.gov This method involves the reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and an acyl chloride in the presence of a mild base such as potassium bicarbonate. nih.gov This approach provides direct access to the ketone precursor, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one, which can then be reduced to the target alcohol.

An alternative strategy for introducing the side chain at the 3-position is through the use of tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an appropriate Michael acceptor. This method allows for the construction of the pyrrole ring with a substituent at the 3-position. For the synthesis of the target compound, a convergent approach could involve the reaction of a 3-lithiated or 3-Grignard derivative of 1-methylpyrrole with butanal or a related electrophile. However, the preparation and selective functionalization of such organometallic pyrrole species can be challenging.

The following table summarizes various synthetic approaches for the regioselective functionalization of pyrroles at the 3-position, leading to precursors of the target alcohol.

MethodReagentsKey Features
Friedel-Crafts Acylation1-(Phenylsulfonyl)pyrrole, Butyryl chloride, AlCl₃High regioselectivity for the 3-position. Requires subsequent removal of the phenylsulfonyl group.
Multicomponent ReactionDMAD, N-methylhydroxylamine, Butyryl chloride, KHCO₃One-pot synthesis of N-methyl-3-acylpyrroles. nih.gov
TosMIC CycloadditionTosMIC, Michael acceptorConstructs the pyrrole ring with a 3-substituent.
Organometallic Addition3-Lithio-1-methylpyrrole, ButanalConvergent approach, but requires careful control of the organometallic reagent.

Stereocontrolled Synthesis of the Butan-1-ol Stereocenters

The conversion of the prochiral ketone, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one, to the chiral alcohol, this compound, with high enantioselectivity is a critical step. This is typically achieved through asymmetric reduction using chiral catalysts.

A well-established method for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orggoogle.com These catalysts, in conjunction with a stoichiometric reducing agent like borane-dimethyl sulfide complex, can provide high levels of enantioselectivity for a wide range of ketones, including aryl alkyl ketones. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

Transition metal-catalyzed asymmetric transfer hydrogenation is another powerful technique. wikipedia.org Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., chiral diamines or amino alcohols), can efficiently reduce ketones to chiral alcohols using hydrogen donors like isopropanol or formic acid. wikipedia.org For instance, ruthenium catalysts with chiral diamine ligands have been shown to be highly effective for the enantioselective reduction of aryl ketones. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). The following table provides an overview of common methods for the stereoselective reduction of ketones applicable to the synthesis of chiral this compound.

Catalyst SystemReducing AgentKey Features
Chiral Oxazaborolidines (CBS catalysts)Borane-DMS complexWidely applicable, predictable stereochemistry. wikipedia.orggoogle.com
Ru, Rh, or Ir complexes with chiral ligandsIsopropanol or Formic acidHigh catalytic efficiency and enantioselectivity. wikipedia.org
Chiral Zinc CatalystsPolymethylhydrosiloxane (PMHS)Utilizes an inexpensive and safe reducing agent. acs.org

Overall Synthetic Strategies for this compound and Structurally Related Compounds

The synthesis of this compound and its analogues can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and the ability to generate molecular diversity.

Convergent Synthesis Approaches

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence.

A potential convergent synthesis of this compound could involve the preparation of a 3-functionalized 1-methylpyrrole synthon and a separate four-carbon fragment. For example, a 3-lithio or 3-Grignard derivative of 1-methylpyrrole could be prepared and then reacted with butanal or a protected form of butanal. This would directly install the butan-1-ol side chain at the desired position. However, the stability and regioselective generation of such pyrrole organometallics can be challenging.

Another convergent strategy could employ a cross-coupling reaction. For instance, a 3-halo-1-methylpyrrole could be coupled with a suitable organometallic reagent containing the butan-1-ol moiety, or a precursor thereof, under palladium or copper catalysis.

Divergent Synthesis Pathways

Divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. This approach is particularly useful for exploring structure-activity relationships by creating a range of analogues from a single intermediate.

A divergent synthesis of analogues of this compound would likely start from a common intermediate such as 1-methyl-1H-pyrrole-3-carbaldehyde or 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one. These intermediates can be subjected to a variety of reactions to introduce diversity in the side chain.

For example, 1-methyl-1H-pyrrole-3-carbaldehyde can be reacted with a range of Grignard or organolithium reagents to generate a series of secondary alcohols with different alkyl or aryl substituents. Similarly, 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one can be used in aldol condensations or other carbon-carbon bond-forming reactions to extend the side chain before reduction of the ketone.

Furthermore, a common precursor like a 3-acylpyrrole can be used to generate diversity. The acyl group can be modified through various reactions, or the pyrrole ring itself can be further functionalized. This strategy allows for the efficient production of a library of compounds for biological screening or other applications.

The following table outlines the key features of convergent and divergent synthetic strategies for the target compound and its analogues.

StrategyStarting MaterialsKey TransformationAdvantages
Convergent 3-Functionalized 1-methylpyrrole, C4-electrophileOrganometallic addition or cross-couplingHigher overall yield for complex targets, flexibility in fragment synthesis.
Divergent 1-Methyl-1H-pyrrole-3-carbaldehyde or ketoneGrignard addition, aldol reaction, etc.Efficient generation of a library of analogues from a common intermediate.

Derivatization and Chemical Transformations of 1 1 Methyl 1h Pyrrol 3 Yl Butan 1 Ol

Chemical Modifications of the Pyrrole (B145914) Nitrogen Atom

While the nitrogen atom in 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol is already methylated, precluding simple N-alkylation or N-acylation that is common for unsubstituted pyrroles, other transformations are possible. organic-chemistry.org For instance, the N-methyl group can potentially be cleaved or modified under specific conditions, although this is a challenging transformation.

In the context of this compound, while direct modification of the existing N-methyl group is not straightforward, analogous compounds with different N-substituents could be synthesized to modulate their properties.

Reactions Involving the Butan-1-ol Hydroxyl Group

The secondary alcohol functionality of the butan-1-ol side chain is a prime site for a variety of chemical modifications. These reactions are fundamental in organic synthesis for creating new functional groups and extending the molecular framework.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst to form the corresponding esters. chemguide.co.ukfctemis.org This reaction is a common method for introducing a wide range of functional groups. masterorganicchemistry.com

Etherification: Conversion of the alcohol to an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1-methyl-1H-pyrrol-3-yl)butan-1-one, using various oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. libretexts.orgchemguide.co.uk Tertiary alcohols, in contrast, are resistant to oxidation under similar conditions. chemguide.co.uk

Table 1: Representative Reactions of the Hydroxyl Group

Reaction Type Reagents Product Type
Esterification Carboxylic Acid, Acid Catalyst Ester
Etherification Base, Alkyl Halide Ether

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. nih.gov The position of substitution is directed by the existing substituents. For 1-methylpyrrole (B46729), electrophilic substitution generally occurs at the 2- and 5-positions due to the activating effect of the nitrogen atom. pearson.com However, the presence of a substituent at the 3-position, as in this compound, will influence the regioselectivity of further substitutions.

Electrophilic Substitution: In 3-substituted pyrroles, electrophilic attack is generally directed to the vacant 5-position, and to a lesser extent, the 2-position. cdnsciencepub.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups onto the pyrrole ring. cdnsciencepub.com For instance, nitration of 1-methylpyrrole can yield both 2-nitro and 3-nitro isomers. cdnsciencepub.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on the electron-rich pyrrole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.govmdpi.com However, derivatization of the hydroxyl group into a good leaving group could potentially enable nucleophilic substitution reactions at the benzylic-like position of the side chain.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrrole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the pyrrole ring. researchgate.netmdpi.comrsc.org To utilize these reactions, the pyrrole ring typically needs to be pre-functionalized with a halide or a triflate. The hydroxyl group of this compound can be converted into a triflate, or the pyrrole ring can be halogenated to provide a handle for these coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org For example, a 3-bromo or 3-iodopyrrole derivative could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups. nih.govmdpi.comnih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnumberanalytics.com A halogenated derivative of this compound could be used to introduce alkenyl side chains onto the pyrrole ring. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This would allow for the introduction of alkynyl moieties onto the pyrrole ring of a suitably halogenated precursor. beilstein-journals.orgnih.gov

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrrole Functionalization

Reaction Name Coupling Partners Catalyst System Bond Formed
Suzuki-Miyaura Organoboron compound + Halide/Triflate Palladium catalyst, Base C-C
Heck Alkene + Halide/Triflate Palladium catalyst, Base C-C

Exploiting the Reactivity of the Butan-1-ol Side Chain for Further Complexity

The butan-1-ol side chain offers additional opportunities for chemical modification beyond the hydroxyl group.

Dehydration: The alcohol can be dehydrated under acidic conditions to form an alkene, yielding 1-methyl-3-(but-1-en-1-yl)-1H-pyrrole. This introduces a new site of unsaturation that can be further functionalized.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This would allow for nucleophilic substitution reactions at the carbon atom bearing the leaving group, enabling the introduction of a wide range of nucleophiles.

These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of more complex and functionally diverse pyrrole-containing molecules.

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol (C₉H₁₅NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 153.1154 g/mol . In mass spectrometry, alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this molecule, cleavage can occur on either side of the carbinol carbon. Loss of the propyl radical (•CH₂CH₂CH₃) would result in a resonance-stabilized cation.

Dehydration: The loss of a water molecule (H₂O, 18 amu) is a common fragmentation pathway for alcohols, leading to an alkene radical cation. libretexts.orglibretexts.org

Other Fragmentations: Cleavage at other points along the butyl chain and fragmentation of the pyrrole (B145914) ring itself would also produce characteristic ions.

Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
153[C₉H₁₅NO]⁺•Molecular Ion (M⁺•)
135[C₉H₁₃N]⁺•Dehydration (Loss of H₂O)
110[C₇H₁₂N]⁺Alpha-cleavage (Loss of •C₂H₅) - less likely
96/97[C₆H₈N]⁺Cleavage of the butanol side chain
82[C₅H₈N]⁺Alpha-cleavage (Loss of •CH(OH)C₃H₇)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretches for the aliphatic and aromatic parts of the molecule, and a C-O stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=C bonds of the pyrrole ring are expected to produce strong signals.

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Predicted Vibrational Spectroscopy Bands

Wavenumber (cm⁻¹) Vibration Type Spectroscopy Method
~3600-3200O-H stretch (alcohol)IR (strong, broad)
~3100-3000C-H stretch (pyrrole ring)IR/Raman (medium)
~2960-2850C-H stretch (aliphatic chain)IR/Raman (strong)
~1550-1450C=C stretch (pyrrole ring)IR/Raman (medium-strong)
~1260-1000C-O stretch (alcohol)IR (strong)

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, Optical Rotation)

The carbon atom of the butanol chain that is bonded to both the hydroxyl group and the pyrrole ring is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms). rsc.orgnih.govrsc.orgdoubtnut.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying the enantiomers of a chiral compound. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. nih.gov This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Optical Rotation: Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. A polarimeter is used to measure this rotation. The (R)-enantiomer will have a specific rotation ([α]) that is equal in magnitude and opposite in sign to the (S)-enantiomer. A racemic mixture (a 50:50 mix of both enantiomers) will be optically inactive, showing no rotation.

As the molecule contains only one stereocenter, diastereomers are not possible unless it is derivatized with another chiral molecule.

Chiral Analysis Techniques

Technique Principle Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of R and S enantiomers; determination of enantiomeric excess (ee).
Optical Rotation (Polarimetry) Measurement of the rotation of plane-polarized light by a chiral sample.Characterization of pure enantiomers (specific rotation); confirmation of optical activity.

Computational Chemistry and Theoretical Investigations of 1 1 Methyl 1h Pyrrol 3 Yl Butan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and molecular properties of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol. Methods such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-31G*) are commonly used to optimize the molecule's geometry to its lowest energy state and to compute a variety of electronic descriptors. researchgate.netrdd.edu.iqresearchgate.net

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netrsc.org The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. rdd.edu.iqyoutube.com Furthermore, the spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Another important calculated property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This map provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net Such information is invaluable for predicting intermolecular interactions, including hydrogen bonding and receptor-binding behavior. researchgate.net

PropertyRepresentative Calculated ValueSignificance
Total Energy -501.5 HartreeIndicates the stability of the optimized geometry. rdd.edu.iq
HOMO Energy -6.2 eVRelates to the electron-donating ability of the molecule. researchgate.net
LUMO Energy -0.5 eVRelates to the electron-accepting ability of the molecule. researchgate.net
HOMO-LUMO Gap (ΔE) 5.7 eVCorrelates with chemical stability and reactivity. rdd.edu.iqyoutube.com
Dipole Moment 2.1 DebyeQuantifies the overall polarity of the molecule.

Conformational Analysis and Energy Landscape Mapping via Molecular Dynamics Simulations

The flexible butanol side chain of this compound allows it to adopt numerous conformations, each with a distinct energy level. Understanding this conformational space is essential as the molecule's three-dimensional shape dictates its biological activity. Molecular Dynamics (MD) simulations are a primary tool for exploring these dynamics. nih.govmdpi.com

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic view of its behavior in a simulated environment, such as in aqueous solution. nih.gov From the simulation trajectory, various parameters can be analyzed, including the Root-Mean-Square Deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and dihedral angles of the rotatable bonds in the side chain to identify preferred conformations. nih.gov

By sampling a vast number of conformations, MD simulations allow for the construction of a potential energy surface or energy landscape. nih.govrsc.orgresearchgate.net This map highlights low-energy, stable conformational states (basins) and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformation and other low-energy, accessible conformers is critical, as these are the most likely to be biologically relevant. nih.gov

Dihedral Angle (τ)Conformer DescriptionRelative Energy (kcal/mol)Population (%)
~180° (anti) Extended side chain0.0065%
~+60° (gauche+) Folded side chain1.2518%
~-60° (gauche-) Folded side chain1.3017%

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity and potential metabolic pathways of this compound. DFT calculations provide global and local reactivity descriptors that quantify the molecule's susceptibility to chemical reactions. researchgate.netresearchgate.net

Beyond predicting general reactivity, computational chemistry can be used to map entire reaction pathways, such as those involved in metabolism or degradation. acs.org By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the activation energy for a given reaction. Pathways with lower activation energies are more kinetically favorable. This approach can help identify likely metabolites and predict the compound's stability under various conditions. researchgate.net

DescriptorDefinitionRepresentative ValueInterpretation
Ionization Potential (I) -EHOMO6.2 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO0.5 eVEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 22.85 eVResistance to change in electron distribution.
Electrophilicity Index (ω) (I + A)² / (8 * η)1.04 eVPropensity to accept electrons.

Ligand-Based and Structure-Based Computational Design for Preclinical Research

In silico techniques are a cornerstone of modern preclinical drug discovery, enabling the efficient design and optimization of lead compounds. Both ligand-based and structure-based approaches are employed to predict and enhance the therapeutic potential of molecules like this compound.

Molecular Docking and Scoring in Preclinical Target Binding

Molecular docking is a premier structure-based computational method used to predict the preferred binding orientation and affinity of a ligand to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.netbioinformation.netvlifesciences.com The process involves computationally placing the 3D structure of this compound into the active site of a target protein whose structure is known. nih.gov

An algorithm then samples a wide range of possible conformations and orientations of the ligand within the binding site. Each resulting pose is evaluated by a scoring function, which estimates the binding free energy. Lower scores typically indicate a more favorable binding affinity. vlifesciences.comnih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov This information is vital for understanding the molecular basis of the compound's activity and for suggesting structural modifications to improve binding potency. mdpi.com

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cyclin-Dependent Kinase 2 (CDK2) -7.8LEU83, LYS33Hydrophobic, Hydrogen Bond
Human Epidermal Growth Factor Receptor 2 (HER2) -7.2THR798, MET774Hydrogen Bond, Hydrophobic
Monoamine Oxidase A (MAO-A) -6.9TYR407, PHE208Pi-Pi Stacking, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Potency

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based modeling technique that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netjocpr.com A QSAR model is built using a "training set" of molecules with known activities, for which various molecular descriptors (physicochemical, electronic, topological) are calculated. researchgate.netnih.govmdpi.com

For a series of pyrrole (B145914) derivatives, a QSAR model could relate descriptors—such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters—to their measured preclinical potency (e.g., IC50 values). nih.govimist.ma Once a statistically robust model is developed and validated, it can be used to predict the potency of new, untested compounds like this compound. nih.gov This allows for the rapid virtual screening of compound libraries and helps prioritize which derivatives should be synthesized and tested experimentally, saving significant time and resources. dntb.gov.uaresearchgate.net

The resulting QSAR equation provides insight into which molecular properties are most influential for biological activity, guiding the rational design of more potent analogues. nih.govresearchgate.net

Model ParameterDescription
Equation pIC50 = 0.75(cLogP) - 0.05(TPSA) + 1.2*(N_HBA) + C
R² (Correlation Coefficient) 0.88
Q² (Cross-validation R²) 0.75
Key Descriptors cLogP (lipophilicity), TPSA (Topological Polar Surface Area), N_HBA (Number of H-Bond Acceptors)

Structure Activity Relationship Sar Studies and Preclinical Mechanistic Insights

Influence of Pyrrole (B145914) Ring Substituents on Preclinical Bioactivity

The pyrrole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.govresearchgate.net In the case of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol, the substituents on the pyrrole ring are critical determinants of its preclinical bioactivity.

The position of the butan-1-ol substituent at the C3 position of the pyrrole ring is also significant. The substitution pattern on the pyrrole ring dictates the molecule's shape and electronic distribution, which are crucial for molecular recognition by biological targets. Acylation at the C3 position of the pyrrole ring is a common strategy in the synthesis of bioactive compounds, suggesting that this position is often involved in key interactions with biological macromolecules. orgsyn.org The electronic nature of the substituent at this position can influence the reactivity and binding mode of the entire molecule.

Comparative analyses of various pyrrole derivatives have demonstrated that both the nature and position of substituents can dramatically alter the pharmacological profile, leading to variations in potency and selectivity. nih.govmdpi.com For instance, the introduction of different functional groups on the pyrrole ring can lead to a spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com

Below is a table summarizing the general influence of pyrrole ring substituents on the bioactivity of analogous compounds, which can be extrapolated to understand the SAR of this compound.

Substituent PositionType of SubstituentGeneral Effect on Preclinical Bioactivity (in Analogs)
N1Small Alkyl (e.g., Methyl)Can enhance metabolic stability and modulate receptor affinity.
C2/C5Electron-withdrawing groupsCan influence the aromaticity and reactivity of the ring, affecting binding.
C3/C4Bulky or functional groupsOften directly involved in target interaction; modifications can significantly alter potency and selectivity.

Stereochemical Requirements for Optimal Preclinical Target Interaction

The butan-1-ol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. The stereochemistry at this center is expected to play a pivotal role in the compound's interaction with its biological target(s). nih.govresearchgate.net It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even mechanisms of action due to the stereospecific nature of biological receptors and enzymes. nih.govresearchgate.net

For optimal preclinical target interaction, it is likely that one enantiomer of this compound will exhibit higher affinity and/or efficacy than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the topography of the binding site on the biological target. The differential activity of enantiomers has been demonstrated for a wide range of bioactive molecules, including those with alcohol functionalities. researchgate.net

The synthesis of single enantiomers (enantioselective synthesis) or the separation of a racemic mixture (chiral resolution) is often a critical step in the preclinical development of chiral compounds. researchgate.netnih.govmdpi.com This allows for the individual evaluation of each enantiomer's bioactivity, providing a clearer understanding of the SAR and helping to identify the eutomer (the more active enantiomer). Molecular modeling and docking studies are often employed to rationalize the observed stereochemical preferences in ligand-receptor interactions. nih.gov

EnantiomerExpected Preclinical Target InteractionRationale
(R)-1-(1-Methyl-1H-pyrrol-3-yl)butan-1-olPotentially higher or lower affinity/efficacyThe specific spatial arrangement of the hydroxyl and propyl groups relative to the pyrrole ring will determine the complementarity with the target's binding site.
(S)-1-(1-Methyl-1H-pyrrol-3-yl)butan-1-olPotentially higher or lower affinity/efficacyThe mirror-image configuration will present a different orientation of key functional groups, likely leading to a different binding affinity and biological response.

Contribution of the Butan-1-ol Moiety to Preclinical Ligand Efficacy

The butan-1-ol moiety is a critical pharmacophoric element contributing to the preclinical efficacy of this compound. This functional group can participate in several types of interactions with a biological target.

The hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. u-tokyo.ac.jp This capability allows it to form strong and specific interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, or glutamate. Such hydrogen bonds are often crucial for anchoring the ligand in the correct orientation for optimal activity. The replacement of the hydroxyl group with a non-hydrogen bonding isostere, such as a fluorine atom, can be used to probe the importance of this interaction. chemrxiv.orgnih.gov

Bioisosteric replacement of the butan-1-ol moiety can provide valuable SAR data. For instance, converting the alcohol to an ether or an ester would alter its hydrogen bonding capacity and polarity, likely impacting its biological activity. u-tokyo.ac.jp Similarly, altering the length of the alkyl chain can affect both binding affinity and pharmacokinetic properties.

Feature of Butan-1-ol MoietyPotential Contribution to Preclinical Efficacy
Hydroxyl Group (-OH)Acts as a hydrogen bond donor and acceptor, crucial for specific interactions with the target.
Butyl Chain (-C4H9)Contributes to lipophilicity and van der Waals interactions, influencing membrane permeability and binding affinity.

Preclinical Biological Target Identification and Validation Methodologies

Identifying the specific biological target(s) of a novel compound like this compound is a critical step in understanding its mechanism of action. A variety of preclinical methodologies are employed for this purpose. wjbphs.comdanaher.com

Target Identification often begins with computational approaches, such as in silico screening against known protein structures, to predict potential binding partners. Experimental approaches are then used to confirm these predictions. These can include:

Affinity-based methods: These techniques, such as affinity chromatography, utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.

Phenotypic screening: This involves observing the effects of the compound on cells or organisms and then working backward to identify the molecular target responsible for the observed phenotype. technologynetworks.com

Genetic approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 can be used to systematically knock down or knock out specific genes to see if the compound's effect is lost, thereby implicating the corresponding protein as the target. technologynetworks.com

Once a potential target is identified, Target Validation is necessary to confirm its role in the compound's biological effects. sygnaturediscovery.comnih.gov This involves a range of techniques to demonstrate that modulating the target produces the desired therapeutic outcome. sygnaturediscovery.com Methodologies for target validation include:

Pharmacological modulation: Using known activators or inhibitors of the putative target to see if they mimic or block the effects of the compound of interest. wjbphs.com

Cell-based assays: Developing assays to measure the activity of the target in the presence of the compound. danaher.com

Animal models: Using knockout or transgenic animal models where the target gene is altered to assess the compound's efficacy and mechanism. wjbphs.com

MethodologyDescriptionApplication
Target Identification
Affinity ChromatographyImmobilized ligand is used to capture binding proteins from cell extracts.Direct identification of protein targets.
Phenotypic ScreeningCompound's effect on cellular or organismal phenotype is observed to infer the target pathway.Unbiased discovery of novel targets and mechanisms.
Genetic Knockdown/KnockoutSystematically silencing or deleting genes to identify those essential for the compound's activity.Linking a specific gene/protein to the compound's action.
Target Validation
Pharmacological ToolsUsing known modulators of the identified target to confirm its role.Confirming that engagement of the target produces the observed biological effect.
In vitro Functional AssaysMeasuring the compound's direct effect on the activity of the purified target protein or in a cellular context.Quantifying the potency and efficacy of the compound at its target.
Animal ModelsTesting the compound in genetically modified animals lacking or overexpressing the target.Assessing the in vivo relevance of the target and the therapeutic potential of the compound.

Molecular Mechanism of Action Elucidation in Preclinical Biological Systems

Elucidating the molecular mechanism of action involves understanding how the interaction of this compound with its validated biological target leads to a physiological response. frontiersin.orgfrontiersin.org This requires a combination of biochemical, biophysical, and cellular techniques.

If the target is a receptor , studies would focus on:

Binding assays: To determine the affinity (Kd or Ki) of the compound for the receptor. nih.govnih.gov

Functional assays: To characterize the compound as an agonist, antagonist, inverse agonist, or allosteric modulator. elsevierpure.com This could involve measuring second messenger levels (e.g., cAMP, Ca2+), or other downstream signaling events.

If the target is an ion channel , investigations would include:

Electrophysiology: Techniques like patch-clamping would be used to measure the effect of the compound on ion flow through the channel. nih.govembopress.orgmdpi.com This can reveal whether the compound blocks the channel, alters its gating properties (opening and closing), or modulates its sensitivity to other stimuli. nih.gov

If the target is an enzyme , the mechanism would be elucidated by:

Enzyme kinetics: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory constant (Ki).

These studies are often complemented by structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to obtain a high-resolution structure of the compound bound to its target. This provides a detailed picture of the binding site and the specific molecular interactions that are responsible for the compound's activity. nih.gov

Strategic Applications As a Synthetic Building Block and Chemical Precursor

Utility in the Synthesis of Complex Natural Products with Pyrrole (B145914) Cores

The pyrrole ring is a core structural component in numerous complex natural products, including alkaloids, pigments like heme, and various marine-derived bioactive compounds. chim.itwikipedia.org The synthesis of these intricate molecules often relies on the strategic incorporation of pre-functionalized pyrrole building blocks. While specific examples detailing the use of 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol in the total synthesis of a named natural product are not prominently documented in broad chemical literature, the utility of related pyrrole carbinols is well-established. manchester.ac.uk

These carbinols can act as masked aldehydes or ketones, and the hydroxyl group can direct subsequent reactions or be used as a handle for further molecular elaboration. For a molecule like this compound, the secondary alcohol functionality provides a chiral center, which, if resolved, could be instrumental in asymmetric syntheses of natural products. The butanol side chain offers a lipophilic segment that can be modified or incorporated into the final natural product structure. General strategies for natural product synthesis often involve the coupling of complex fragments, and this compound represents a readily available, functionalized pyrrole fragment.

Potential Synthetic Transformations Application in Natural Product Synthesis
Oxidation of the secondary alcohol to a ketoneFormation of a key intermediate for C-C bond formation.
Dehydration to form an alkenylpyrroleIntroduction of unsaturation for further functionalization.
Etherification or Esterification of the alcoholProtection of the hydroxyl group or linkage to another fragment.
Substitution of the hydroxyl groupIntroduction of other functional groups (e.g., halides, azides).

Role in the Development of Novel Heterocyclic Scaffolds and Ring Systems

Pyrrole derivatives are versatile precursors for the construction of more complex, fused heterocyclic systems. researchgate.net The reactivity of both the pyrrole ring and its substituents can be harnessed to build new rings. This compound possesses two key reactive sites: the alcohol functionality and the electron-rich pyrrole ring itself.

The hydroxyl group can participate in intramolecular cyclization reactions. For instance, after conversion to a suitable leaving group, the side chain could cyclize onto the C2 or C4 position of the pyrrole ring, potentially forming dihydropyrrolo-oxazine or similar fused systems, depending on the reagents and reaction conditions. Such novel heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential to exhibit unique biological activities. bohrium.com

Furthermore, the pyrrole ring can undergo cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, particularly when the nitrogen is substituted with an electron-withdrawing group. wikipedia.org While the N-methyl group is electron-donating, the side-chain functionality can be modified to influence the electronic properties of the pyrrole ring, thereby enabling its participation in the synthesis of new ring systems.

Reaction Type Resulting Heterocyclic System Potential Significance
Intramolecular CyclizationFused pyrrolo-oxazines, pyrrolo-furansNovel scaffolds for biological screening.
Pictet-Spengler type reactionsPyrrolo-fused tetrahydroisoquinolinesAccess to alkaloid-like structures.
Paal-Knorr type reactions (with side-chain modification)Polycyclic aromatic systemsBuilding blocks for materials science. pharmaguideline.com

Precursor for Advanced Organic Materials and Functional Molecules

The pyrrole moiety is a key component in the field of materials science, most notably in the development of conducting polymers like polypyrrole. algoreducation.com Pyrrole derivatives are also used to create organic dyes, sensors, and other functional materials. researchgate.net The properties of these materials can be tuned by altering the substituents on the pyrrole ring.

This compound can serve as a monomer precursor. The hydroxyl group provides a site for polymerization or for grafting the pyrrole unit onto other polymer backbones or surfaces. For example, it could be converted into an acrylate or methacrylate ester and then polymerized to yield a polymer with pendant pyrrole groups. These groups could subsequently be electropolymerized to create cross-linked conductive films or materials with sensing capabilities. The N-methyl group prevents polymerization through the nitrogen atom, ensuring that polymerization occurs at the C2 and C5 positions of the pyrrole ring, leading to a more defined polymer structure.

Material Type Role of this compound
Conducting PolymersMonomer with a functional handle for tailored properties.
Organic Dyes (e.g., BODIPY analogues)Synthetic intermediate to build the dipyrromethene core. researchgate.net
Chemical SensorsFunctionalization via the hydroxyl group to introduce recognition sites.
Functional CopolymersIncorporation into larger polymer structures to impart specific electronic or physical properties. algoreducation.com

Contribution to Preclinical Lead Optimization in Drug Discovery

In drug discovery, once a "lead" compound with desired biological activity is identified, the process of lead optimization begins. This involves the synthesis of numerous analogues to improve properties like potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.gov This iterative process relies heavily on the availability of diverse and readily modifiable building blocks to explore the structure-activity relationships (SAR). bohrium.comdrugdesign.org

While this compound is unlikely to be a lead compound itself, it represents a valuable scaffold for generating a library of analogues. The pyrrole core is a common feature in many marketed drugs, such as the cholesterol-lowering agent atorvastatin and the anti-inflammatory drug tolmetin. chim.itresearchgate.net The butanol side chain of this specific building block allows for systematic modifications.

For example, in an SAR study, the secondary alcohol could be oxidized to the corresponding ketone, reduced to an alkane, or used as a point of attachment for various other chemical groups. Each new analogue helps to build a more complete picture of how structural changes affect the biological activity of the lead compound. The N-methyl group and the 3-substitution pattern provide a specific structural framework that can be systematically explored. acs.orgnih.gov

Modification Strategy Purpose in Lead Optimization
Varying the length of the alkyl chainProbing the size and nature of a hydrophobic pocket in the target protein.
Stereochemical modifications (R/S isomers)Determining the optimal stereochemistry for binding and activity.
Derivatization of the hydroxyl groupImproving solubility, metabolic stability, or introducing new binding interactions.
Modification of the pyrrole ring (e.g., halogenation)Modulating electronic properties and metabolic stability.

Emerging Research Frontiers and Future Perspectives

Advancements in Asymmetric Synthesis of Pyrrole-Butanol Derivatives

The synthesis of chiral molecules, such as specific stereoisomers of pyrrole-butanol derivatives, is a significant focus in medicinal chemistry, as the three-dimensional arrangement of atoms can drastically affect a compound's biological activity. Recent advancements have centered on developing highly stereoselective methods to produce enantiomerically pure pyrrole-containing alcohols.

Organocatalysis has emerged as a powerful tool for these asymmetric syntheses. For instance, cascade reactions using chiral catalysts can construct complex molecular architectures with multiple stereocenters in a single step. One approach involves the organocatalytic cascade conjugate addition-aldol reactions of pyrroles with α,β-unsaturated aldehydes, which yields highly functionalized chiral pyrrolizines with excellent enantioselectivities (90-98% ee) and diastereoselectivities (>20:1 dr). nih.gov Another strategy employs chiral BINOL-derived phosphoric acids to catalyze the enantioselective cycloaddition of pyrrole-carbinols, leading to densely substituted chiral products. nih.gov

Chemoenzymatic methods also present a promising frontier. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For example, alcohol dehydrogenases are used for the stereoselective reduction of prochiral ketones to yield chiral secondary alcohols with high enantiomeric excess (95–>99%). nih.gov This methodology offers a green and efficient route to chiral alcohols bearing a heteroaromatic ring.

Key strategies in the asymmetric synthesis of chiral pyrrole (B145914) derivatives are summarized below:

Synthetic StrategyCatalyst/Reagent TypeKey FeaturesReported Selectivity
Organocatalytic Cascade ReactionChiral secondary aminesForms multiple stereocenters in one potHigh enantioselectivity (90-98% ee) and diastereoselectivity (>20:1 dr) nih.gov
Organocatalytic CycloadditionChiral BINOL-phosphoric acidCreates densely substituted chiral pyrrolizinesGood yields and high enantioselectivities nih.gov
Chemoenzymatic ReductionAlcohol DehydrogenaseGreen and highly selective reduction of ketonesHigh enantiomeric excess (95–>99% ee) nih.gov
Paal-Knorr Reaction with Chiral AminesIodine-catalyzed cyclizationUtilizes esters of amino acids as a source of chiralityHigh synthetic and enantiomeric yields researchgate.net

These advancements are critical for synthesizing specific enantiomers of compounds like 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol, enabling more precise investigations into their structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical synthesis. These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules with desired properties, and optimize synthetic procedures, thereby accelerating the research and development pipeline. beilstein-journals.orgchemrxiv.org

In the context of pyrrole derivatives, ML algorithms are employed for:

Reaction Optimization: ML models, including deep reinforcement learning, can efficiently navigate the complex parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to find optimal conditions that maximize yield and selectivity. beilstein-journals.orgnih.gov This approach can significantly reduce the number of experiments required compared to traditional methods. nih.govnih.gov

Compound Design and Screening: By learning from existing chemical libraries and biological data, ML models can design new pyrrole derivatives with potentially enhanced biological activity. nih.govacs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use ML to predict the biological activity of novel compounds based on their molecular structure. acs.org

Predicting Synthesis Pathways: Computer-aided synthesis planning (CASP) tools use ML to propose viable synthetic routes for target molecules, including complex pyrrole-containing structures. beilstein-journals.org

These computational approaches allow researchers to prioritize the synthesis of the most promising candidates and to refine synthetic routes for efficiency and sustainability. chemrxiv.org

Development of Novel Analytical Probes and Spectroscopic Techniques

Accurate characterization and quantification of pyrrole derivatives are essential for both synthetic chemistry and biological studies. Ongoing developments in analytical chemistry are providing more sensitive and selective methods for analyzing these compounds.

Advanced spectroscopic techniques are fundamental for structural elucidation. Methods such as Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and UV-Vis spectroscopy are routinely used to confirm the structure of newly synthesized pyrrole compounds. nih.govtandfonline.commdpi.comnih.gov

For quantitative analysis, especially in complex biological matrices, mass spectrometry (MS) coupled with chromatography is the technique of choice. nih.gov Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) offers high sensitivity and selectivity for detecting and quantifying pyrrolizidine (B1209537) alkaloids (a class of pyrrole-containing natural products) in food and environmental samples at trace levels. mdpi.comacs.org The development of these methods is crucial for monitoring and ensuring safety, given the potential toxicity of some pyrrole derivatives. nih.govnih.govmdpi.com

Furthermore, researchers are designing novel pyrrole derivatives that act as fluorescent probes. These molecules exhibit changes in their fluorescence properties in response to specific environmental factors (like temperature or solvent polarity) or the presence of certain analytes, making them useful for sensing applications. nih.govdocumentsdelivered.com

Analytical TechniqueApplication for Pyrrole DerivativesKey Advantages
NMR Spectroscopy (¹H, ¹³C)Structural elucidation of new compoundsProvides detailed information on molecular structure and connectivity nih.govmdpi.com
FT-IR SpectroscopyIdentification of functional groupsConfirms the presence of key chemical bonds tandfonline.comrsc.org
UV-Vis SpectroscopyStudying electronic properties and concentrationCharacterizes chromophores and quantifies compounds tandfonline.com
UHPLC-MS/MSQuantification in complex matrices (e.g., food, biological samples)High sensitivity, selectivity, and accuracy for trace analysis mdpi.comacs.org
Fluorescence SpectroscopyDevelopment of analytical probes and sensorsHigh sensitivity to environmental changes nih.govdocumentsdelivered.com

Exploration of Undiscovered Preclinical Biological Pathways and Interactions

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.comresearchgate.netbiolmolchem.com While compounds like this compound are subjects of ongoing investigation, the broader class of pyrrole derivatives continues to be explored for novel therapeutic applications.

Current research focuses on designing pyrrole derivatives as inhibitors for specific enzymes or as modulators of signaling pathways implicated in disease. For example, novel pyrrole compounds have been designed and synthesized as potential dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. acs.orgmdpi.com Other studies have shown that certain functionalized pyrroles exhibit potent antiproliferative activity against cancer cell lines, potentially by targeting pathways like the MAPK signaling cascade. nih.gov

The future of this research lies in identifying novel biological targets and undiscovered pathways for pyrrole-containing molecules. This involves high-throughput screening of pyrrole libraries against a wide range of cellular and molecular targets, as well as using chemoproteomics and other advanced techniques to map the interactions of these compounds within the cell. Understanding these interactions will be key to unlocking the full therapeutic potential of this versatile class of compounds. researchgate.net

Overcoming Current Limitations and Challenges in Synthetic Methodology

Despite significant progress, the synthesis of functionalized pyrroles still presents challenges that researchers are actively working to overcome. numberanalytics.com Key limitations include controlling regioselectivity during functionalization and developing more sustainable and efficient synthetic routes. nih.gov

One of the major challenges is the direct C-H functionalization of the pyrrole ring. researchgate.net Because the pyrrole ring is electron-rich, it is susceptible to electrophilic attack, but controlling the position of substitution (e.g., at the C2 vs. C3 position) can be difficult. nih.govuctm.edu Researchers are developing new catalytic systems, including transition metal catalysts and metal-free approaches, to achieve higher selectivity. researchgate.netnumberanalytics.comacs.org For example, the choice of base has been shown to chemoselectively direct the reaction of N-acylpyrroles towards either a rearrangement or a C-H functionalization of another reactant. rsc.org

Other emerging strategies to address synthetic limitations include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient way to synthesize highly substituted pyrroles. rsc.orgbohrium.com

Flow Chemistry: Performing reactions in continuous flow systems can improve reaction control, safety, and scalability.

Green Chemistry Approaches: The use of greener solvents, catalyst-free methods, and microwave-assisted synthesis is being explored to make pyrrole synthesis more environmentally friendly. eurekaselect.comresearchgate.net

Systematic optimization of reaction conditions, often guided by high-throughput screening and design of experiments (DoE), is crucial for improving the yield and selectivity of these new synthetic methods. numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methylpyrrole derivatives with butan-1-ol precursors under acidic or basic catalysis. Optimization involves varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and stoichiometric ratios. Kinetic studies (e.g., first-order dependency on substrate concentration, as seen in analogous alcohol systems ) can guide time-course experiments. Characterization via NMR and GC-MS is critical to confirm purity and structure.

Q. How can the physical properties (e.g., boiling point, density) of this compound be experimentally determined?

  • Methodology : Use differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) for boiling point determination under controlled pressure. Density can be measured via pycnometry. Comparative data from structurally similar compounds (e.g., 3-acetyl-1-methylpyrrole, boiling point 202.5°C at 760 mmHg ) provide reference benchmarks.

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow GHS guidelines for pyrrole derivatives: use fume hoods to avoid inhalation (P261), wear nitrile gloves (P280), and store in dark, inert conditions to prevent degradation . Toxicity screening (e.g., Ames test) should precede biological assays.

Advanced Research Questions

Q. How can contradictory kinetic data in oxidation/reduction reactions involving this compound be resolved?

  • Methodology : Discrepancies may arise from solvent polarity, catalyst choice, or competing reaction pathways. For instance, Cr(VI)-mediated oxidation of alcohols shows first-order kinetics in butan-1-ol systems , but deviations could indicate side reactions. Use isotopic labeling (e.g., deuterated substrates) or in-situ FTIR to track intermediates. Statistical tools like ANOVA can identify significant variables.

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities to enzymes or receptors. DFT calculations (Gaussian, ORCA) can optimize geometry and electronic properties. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants.

Q. How does steric hindrance from the pyrrole ring affect regioselectivity in derivatization reactions?

  • Methodology : Compare reactivity at the hydroxyl group vs. pyrrole nitrogen using electrophilic reagents (e.g., acyl chlorides). Steric maps from X-ray crystallography or molecular dynamics simulations can visualize accessibility. Competitive experiments with model compounds (e.g., 3-(pyrrolidin-1-yl)butan-1-ol ) isolate steric effects.

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology : Stability studies under varying conditions (light, temperature, humidity) identify degradation pathways. LC-MS monitors breakdown products. Antioxidants (e.g., BHT) or argon/vacuum storage may extend shelf life. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) predict long-term stability.

Q. How can the compound’s potential antimicrobial activity be systematically evaluated?

  • Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Synergy with existing antibiotics (checkerboard assay) and cytotoxicity (MTT assay on mammalian cells) assess therapeutic index. Structural analogs (e.g., thiazole-pyrrole hybrids ) provide SAR insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.